![molecular formula C13H13F5O2Si B14332656 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one CAS No. 106007-78-7](/img/structure/B14332656.png)
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is a chemical compound known for its unique structure and properties It features a pentafluorophenyl group attached to a silicon atom, which is further connected to a pent-3-en-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pentafluorophenylsilane with a suitable enone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and the reaction mixture is maintained at a specific temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to various substrates. The silicon atom provides unique electronic properties that influence the compound’s behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[Dimethyl(tert-butyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(phenyl)silyl]oxy}pent-3-en-2-one
- 4-{[Dimethyl(trimethylsilyl)silyl]oxy}pent-3-en-2-one
Uniqueness
4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical transformations compared to its analogs.
Eigenschaften
CAS-Nummer |
106007-78-7 |
|---|---|
Molekularformel |
C13H13F5O2Si |
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
4-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F5O2Si/c1-6(19)5-7(2)20-21(3,4)13-11(17)9(15)8(14)10(16)12(13)18/h5H,1-4H3 |
InChI-Schlüssel |
IUBSUGNYPHCNAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


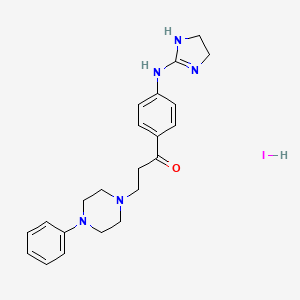
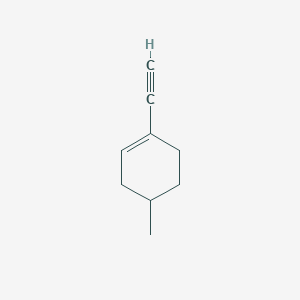
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
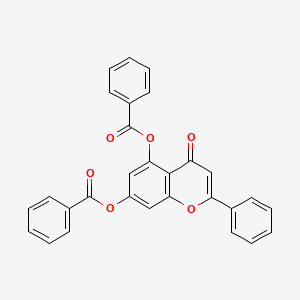
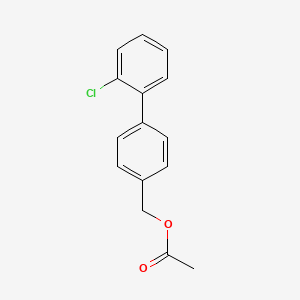
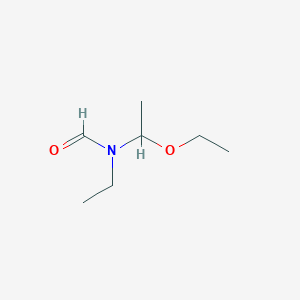
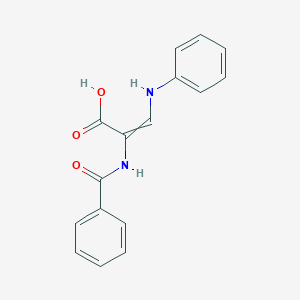
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
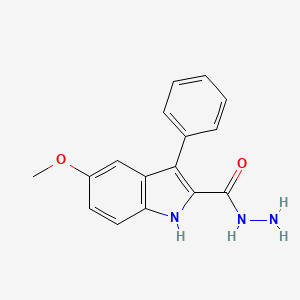
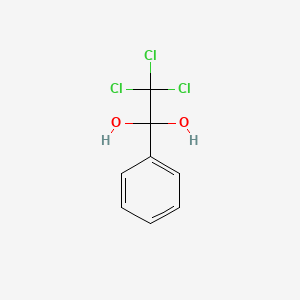
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

